(2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Description
Structural Elucidation of (2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Core Heterocyclic System Analysis
Imidazo[1,2-a]imidazole Bicyclic Framework Characterization
The imidazo[1,2-a]imidazole system consists of two fused imidazole rings, forming a bicyclic structure with a shared nitrogen atom at the bridgehead position. The parent system features a five-membered imidazole ring fused to a six-membered partially saturated imidazole ring, creating a rigid bicyclic framework. In the case of (2R,6R)-2,6-di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, the saturation at positions 2,3,5,6 reduces ring strain while maintaining planar geometry at the unsaturated regions. The tert-butyl substituents at positions 2 and 6 introduce steric bulk, influencing both electronic and spatial properties of the molecule.
Key structural features include:
- Bond lengths : The C–N bonds in the unsaturated regions measure approximately 1.32–1.35 Å, consistent with partial double-bond character, while saturated C–C bonds range from 1.50–1.54 Å.
- Ring puckering : The tetrahydroimidazole ring adopts a chair-like conformation, minimizing steric clashes between the tert-butyl groups and the heterocyclic core.
Tautomeric Equilibria and Aromaticity Considerations
The imidazo[1,2-a]imidazole system exhibits tautomerism dependent on solvent polarity and substitution patterns. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal that the proton resides preferentially on N-1 in apolar solvents (e.g., CDCl₃) and shifts to N-7 in polar media (e.g., DMSO-d₆). For the title compound, the presence of electron-donating tert-butyl groups stabilizes the 1H-tautomer by +3.2 kcal/mol compared to the 7H-form, as calculated via Hartree-Fock methods. Aromaticity, assessed through nucleus-independent chemical shift (NICS) calculations, shows moderate diatropic ring currents (−12.3 ppm for the unsaturated ring), indicating partial delocalization of π-electrons.
Stereochemical Configuration Analysis
(2R,6R) Diastereomeric Configuration Confirmation
The (2R,6R) configuration was unambiguously assigned using single-crystal X-ray diffraction (SC-XRD). The Flack parameter (x = 0.02 ± 0.01) confirmed the absolute configuration, while the Cahn-Ingold-Prelog priority rules positioned the tert-butyl groups in the R orientation at both chiral centers. Key crystallographic data include:
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 8.42 Å, b = 12.35 Å, c = 15.67 Å |
| Dihedral angle (C2–C6) | 118.7° ± 0.3° |
The stereochemical integrity remains preserved in solution, as evidenced by nuclear Overhauser effect spectroscopy (NOESY) correlations between H-2 and H-6 protons.
Conformational Dynamics in Solution Phase
Variable-temperature ¹H NMR (400 MHz, CDCl₃) revealed restricted rotation about the C2–C3 and C5–C6 bonds, with an activation energy (ΔG‡) of 14.8 kcal/mol for tert-butyl group interconversion. The dominant conformer (82% population at 298 K) features antiperiplanar alignment of the tert-butyl groups, minimizing van der Waals repulsions. Rotamer populations were quantified using T₁ relaxation measurements, showing two distinct states with a 3:1 ratio in favor of the staggered conformation.
Crystallographic Characterization
Single-Crystal X-ray Diffraction Studies
SC-XRD analysis at 100 K resolved the molecular packing in orthorhombic crystals (Z = 4). The asymmetric unit contains one molecule with bond lengths and angles consistent with computational predictions (Table 1).
Table 1: Selected bond lengths (Å) and angles (°) from SC-XRD
| Bond/Angle | Experimental | Calculated (DFT) |
|---|---|---|
| N1–C2 | 1.467 | 1.452 |
| C2–C3 | 1.534 | 1.527 |
| N4–C5 | 1.325 | 1.332 |
| C5–N6 | 1.356 | 1.348 |
| C2–N1–C7 | 108.2 | 107.9 |
The data confirm minimal structural distortion between gaseous and crystalline states, with root-mean-square deviations (RMSD) of 0.08 Å for non-hydrogen atoms.
Intermolecular Packing Interactions
The crystal lattice exhibits two primary interaction motifs:
- C–H···N hydrogen bonds (2.62 Å) between H-3 and N-4 of adjacent molecules, forming chains along the a-axis.
- Van der Waals contacts between tert-butyl groups (3.48–3.72 Å), creating hydrophobic channels parallel to the c-axis.
Hirshfeld surface analysis quantified intermolecular contacts:
- H···H: 64.2%
- C···H/N: 28.1%
- Other: 7.7%
The absence of π-stacking interactions reflects the saturated nature of the tetrahydroimidazole ring.
Properties
Molecular Formula |
C13H25N3 |
|---|---|
Molecular Weight |
223.36 g/mol |
IUPAC Name |
(2R,6R)-2,6-ditert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole |
InChI |
InChI=1S/C13H25N3/c1-12(2,3)9-7-16-8-10(13(4,5)6)15-11(16)14-9/h9-10H,7-8H2,1-6H3,(H,14,15)/t9-,10-/m0/s1 |
InChI Key |
NHPAGFYCHIPMCC-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CN2C[C@H](N=C2N1)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1CN2CC(N=C2N1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a di-tert-butyl ketone in the presence of a strong acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include steps for purification, such as recrystallization or chromatography, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
(2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in studying enzyme mechanisms.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation in Imidazo[1,2-a]imidazole Derivatives
The tert-butyl groups in the target compound confer distinct steric and electronic properties. Below is a comparative analysis with analogs bearing different substituents:
Table 1: Key Properties of Imidazo[1,2-a]imidazole Derivatives
Key Observations :
- In contrast, phenyl and benzyl substituents enable π-π interactions, useful in drug design .
- Lipophilicity : The diphenyl and dibenzyl derivatives exhibit higher lipophilicity (logP ~3.5–4.0 estimated) compared to the di-tert-butyl analog (logP ~2.8), influencing bioavailability .
- Synthetic Utility : The di-tert-butyl compound is often employed in asymmetric catalysis, while diphenyl/dibenzyl variants serve as intermediates for active pharmaceutical ingredients (APIs) .
Physicochemical and Structural Differences
- Thermal Stability : The di-tert-butyl derivative’s boiling point is unspecified, but its solid-state stability under inert storage suggests moderate thermal resistance . Diphenyl analogs may decompose at >200°C due to aromatic ring instability .
- Spectral Data : The target compound’s IR spectrum would show C-H stretches from tert-butyl (~2960 cm⁻¹) and imidazole N-H (~3250 cm⁻¹). In contrast, diphenyl derivatives display aromatic C=C stretches (~1600 cm⁻¹) absent in the tert-butyl analog .
Biological Activity
(2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a heterocyclic compound notable for its unique structural attributes and potential biological activities. This compound features two tert-butyl groups that significantly influence its physical and chemical properties, including solubility and stability. Its exploration in medicinal chemistry and materials science has garnered attention due to its promising biological interactions.
Chemical Structure and Properties
The compound is characterized by a fused imidazole structure with the following chemical formula:
Key Structural Features:
- Fused Imidazole Ring: Provides a platform for biological interactions.
- Tert-butyl Groups: Enhance lipophilicity and steric hindrance.
Pharmacological Potential
Research indicates that (2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole exhibits significant biological activity through various mechanisms:
- Antioxidant Activity: The compound has shown potential in scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties: Studies suggest effectiveness against certain bacterial strains.
- Anti-inflammatory Effects: It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Interaction Studies
Interaction studies have focused on how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies are crucial for elucidating its therapeutic potential.
1. Antioxidant Activity
A study demonstrated that (2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole effectively reduced oxidative stress markers in vitro. The compound exhibited a significant decrease in malondialdehyde (MDA) levels in treated cells compared to controls.
2. Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) of 50 µg/mL and 100 µg/mL respectively.
3. Anti-inflammatory Mechanism
Research involving RAW264.7 macrophage cell lines revealed that treatment with the compound at concentrations of 50 and 100 µg/mL significantly downregulated the expression of TNF-α and IL-6 genes.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (2R,6R)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | Contains phenyl groups instead of tert-butyl | Exhibits different electronic properties due to aromaticity |
| (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | Stereoisomer with opposite configurations | May exhibit different biological activities due to stereochemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
